4-(4-bromopheny1)-2,3-dihydro-N,3-bis(3,4,5-trimethoxyphenyl)-2-oxoidmidazole-1-carboxamide (MZ3) is a synthetic compound derived from Combretastatin A-4, a natural product known for its potent anti-cancer activity []. MZ3 belongs to the class of 2-oxo-N,3,4-trisubstituted-penylimidazoline-1-carboxamides and has shown specific activity against human leukemia cell lines [].
MZ3 exhibits anti-leukemia activity by inducing apoptosis, a programmed cell death mechanism []. The compound achieves this by activating the mitochondrial pathway of apoptosis, which involves the following steps []:
The primary application explored for MZ3 is its potential as an anti-cancer agent, specifically against leukemia []. Research highlights its ability to induce apoptosis in various leukemia cell lines, including multi-drug resistant ones, showcasing its potential to overcome drug resistance challenges in leukemia treatment []. In vivo studies in mice models also demonstrated its efficacy in prolonging survival [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: